3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 422530-85-6
VCID: VC4666779
InChI: InChI=1S/C25H22N4O3S/c30-23(28-12-14-32-15-13-28)19-7-9-20(10-8-19)29-24(31)21-5-1-2-6-22(21)27-25(29)33-17-18-4-3-11-26-16-18/h1-11,16H,12-15,17H2
SMILES: C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CN=CC=C5
Molecular Formula: C25H22N4O3S
Molecular Weight: 458.54

3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one

CAS No.: 422530-85-6

Cat. No.: VC4666779

Molecular Formula: C25H22N4O3S

Molecular Weight: 458.54

* For research use only. Not for human or veterinary use.

3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one - 422530-85-6

Specification

CAS No. 422530-85-6
Molecular Formula C25H22N4O3S
Molecular Weight 458.54
IUPAC Name 3-[4-(morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one
Standard InChI InChI=1S/C25H22N4O3S/c30-23(28-12-14-32-15-13-28)19-7-9-20(10-8-19)29-24(31)21-5-1-2-6-22(21)27-25(29)33-17-18-4-3-11-26-16-18/h1-11,16H,12-15,17H2
Standard InChI Key IZDRWXNOKCQDEN-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CN=CC=C5

Introduction

3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This specific compound features a quinazolinone core substituted with a morpholine-carbonyl group, a pyridin-3-ylmethylsulfanyl moiety, and a phenyl ring, making it structurally complex and potentially bioactive.

Structural Features

The molecular structure of 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one can be broken down as follows:

  • Quinazolinone Core: A bicyclic aromatic system containing nitrogen atoms that contribute to its potential for hydrogen bonding and interaction with biological targets.

  • Morpholine-4-carbonyl Substitution: The morpholine ring introduces polarity and enhances solubility, while the carbonyl group may serve as a hydrogen bond acceptor.

  • Pyridin-3-ylmethylsulfanyl Side Chain: This sulfur-containing moiety offers opportunities for thiol-based interactions or oxidative modifications.

  • Phenyl Substitution: The phenyl ring adds hydrophobic character, which may influence binding affinity in hydrophobic pockets of biological macromolecules.

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Quinazolinone Formation: Typically synthesized via condensation of anthranilic acid derivatives with aldehydes or ketones.

  • Thiol Substitution: Introduction of the pyridin-3-ylmethylsulfanyl group using thiolation reactions.

  • Morpholine Attachment: Coupling reactions to attach the morpholine-carbonyl group to the phenyl ring, possibly through amide bond formation.

Biological Activity

Quinazolinones and their derivatives are widely studied for their pharmacological properties. Based on structural analogies, this compound may exhibit:

  • Anticancer Activity: Quinazolinones are known inhibitors of tyrosine kinases, which play critical roles in cancer cell proliferation.

  • Antibacterial Properties: The pyridine and sulfur groups could enhance activity against bacterial enzymes or biofilm formation.

  • Anti-inflammatory Effects: Substituted quinazolinones have shown promise in modulating inflammatory pathways.

Molecular Docking Studies

Computational studies could predict its binding affinity to various protein targets, such as:

  • Kinases (e.g., EGFR or VEGFR)

  • Bacterial enzymes

  • Viral polymerases

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

TechniquePurpose
IR SpectroscopyIdentification of functional groups (e.g., carbonyl, sulfanyl)
NMR SpectroscopyElucidation of proton and carbon environments
Mass SpectrometryDetermination of molecular weight
X-ray CrystallographyStructural confirmation via crystal lattice analysis

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